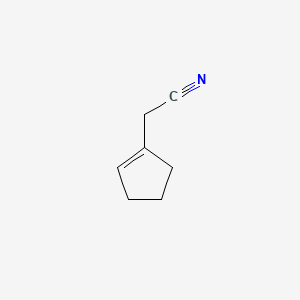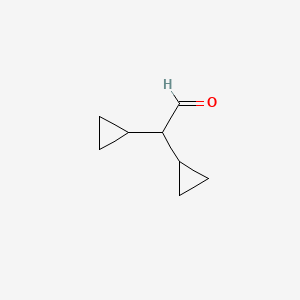
2-クロロ-4-ヒドロキシ安息香酸
概要
説明
2-Chloro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H5ClO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by a chlorine atom and a hydroxyl group, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
2-Chloro-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is known that hydroxybenzoic acids, a class of compounds to which 2-chloro-4-hydroxybenzoic acid belongs, are often involved in response to environmental stresses
Mode of Action
It is known that hydroxybenzoic acids can interact with their targets to bring about changes at the molecular level . The specific interactions and resulting changes for 2-Chloro-4-hydroxybenzoic acid are yet to be elucidated.
Biochemical Pathways
It is known that hydroxybenzoic acids are involved in various biochemical pathways in response to environmental stresses . The specific pathways affected by 2-Chloro-4-hydroxybenzoic acid and their downstream effects need further investigation.
Result of Action
It is known that hydroxybenzoic acids can bring about changes at the molecular level in response to environmental stresses . The specific effects of 2-Chloro-4-hydroxybenzoic acid need further investigation.
Action Environment
The action, efficacy, and stability of 2-Chloro-4-hydroxybenzoic acid can be influenced by various environmental factors. For instance, hydroxybenzoic acids are known to act in response to environmental stresses . The specific environmental factors influencing the action of 2-Chloro-4-hydroxybenzoic acid are yet to be elucidated.
生化学分析
Biochemical Properties
2-Chloro-4-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which are involved in the hydroxylation and chlorination processes . These interactions are crucial for the synthesis of various aromatic compounds. Additionally, 2-Chloro-4-hydroxybenzoic acid can act as a substrate for certain enzymes, leading to the formation of more complex molecules. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex.
Cellular Effects
2-Chloro-4-hydroxybenzoic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases . This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For instance, 2-Chloro-4-hydroxybenzoic acid may alter the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species.
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-hydroxybenzoic acid involves its binding to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule. For example, 2-Chloro-4-hydroxybenzoic acid can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-hydroxybenzoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Chloro-4-hydroxybenzoic acid remains stable under specific conditions, but it can degrade when exposed to light or extreme pH levels. Long-term exposure to 2-Chloro-4-hydroxybenzoic acid in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-hydroxybenzoic acid in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties . At higher doses, 2-Chloro-4-hydroxybenzoic acid can cause adverse effects, including toxicity and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for experimental and potential therapeutic applications.
Metabolic Pathways
2-Chloro-4-hydroxybenzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and chlorinated derivatives . These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules. Additionally, 2-Chloro-4-hydroxybenzoic acid can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-4-hydroxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 2-Chloro-4-hydroxybenzoic acid can affect its bioavailability and activity, influencing its overall impact on cellular function.
Subcellular Localization
2-Chloro-4-hydroxybenzoic acid exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its role in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloro-4-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 4-hydroxybenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: In industrial settings, the production of 2-chloro-4-hydroxybenzoic acid often involves the use of chlorinating agents such as sulfuryl chloride. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to enhance the yield and efficiency of the process.
化学反応の分析
Types of Reactions: 2-Chloro-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-chloro-4-carboxybenzoic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom, yielding 4-hydroxybenzoic acid.
Substitution: The chlorine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
- 2-Chloro-4-carboxybenzoic acid (oxidation)
- 4-Hydroxybenzoic acid (reduction)
- 2-Amino-4-hydroxybenzoic acid (substitution with amino group)
類似化合物との比較
2-Chloro-4-hydroxybenzoic acid can be compared with other similar compounds, such as:
4-Chloro-3-hydroxybenzoic acid: Similar structure but with the chlorine and hydroxyl groups at different positions.
2-Chloro-6-hydroxybenzoic acid: The hydroxyl group is at position 6 instead of 4.
2-Fluoro-4-hydroxybenzoic acid: The chlorine atom is replaced by a fluorine atom.
Uniqueness: The unique positioning of the chlorine and hydroxyl groups in 2-chloro-4-hydroxybenzoic acid imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
2-chloro-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPYZRZPNMUSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069098 | |
| Record name | Benzoic acid, 2-chloro-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56363-84-9 | |
| Record name | 2-Chloro-4-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56363-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056363849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-chloro-4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-chloro-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















